molecular formula C10H14N4O B15280132 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B15280132
M. Wt: 206.24 g/mol
InChI Key: GPNAMKUVUQWUGV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and physicochemical properties.

Scientific Research Applications

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce ERK phosphorylation as an early survival response, followed by the activation of the AP-1 complex, leading to cellular differentiation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

1-Isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be compared to other imidazo[1,2-b]pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific functionalization and the resulting biological activities, which can be tailored for various applications through selective modifications.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxamide

InChI

InChI=1S/C10H14N4O/c1-7(2)6-13-3-4-14-10(13)8(5-12-14)9(11)15/h3-5,7H,6H2,1-2H3,(H2,11,15)

InChI Key

GPNAMKUVUQWUGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)C(=O)N

Origin of Product

United States

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